1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one
Description
This compound features a piperazine core substituted with a 5-chloro-2-methylphenyl group, linked via a 2-hydroxypropoxy chain to a propan-1-one-terminated phenyl ring. Its molecular formula is C₂₄H₂₉ClN₂O₃ (calculated molecular weight: 428.96 g/mol).
Properties
IUPAC Name |
1-[4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O3/c1-3-23(28)18-5-8-21(9-6-18)29-16-20(27)15-25-10-12-26(13-11-25)22-14-19(24)7-4-17(22)2/h4-9,14,20,27H,3,10-13,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTKIYWKDNSGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperazine moiety are found in a variety of biologically active compounds, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. They are also components in potential treatments for Parkinson’s and Alzheimer’s disease.
Mode of Action
The piperazine moiety in the structure is known to positively modulate the pharmacokinetic properties of a drug substance. This suggests that the compound may interact with its targets to induce changes that could lead to its therapeutic effects.
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
The presence of the piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance, which could impact the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with piperazine derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Biological Activity
1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a piperazine moiety, which is often associated with various pharmacological effects, including neuropharmacological and antitumor activities. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes functional groups that are critical for its biological activity, particularly the piperazine ring and the chloro-substituted phenyl group.
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing several key areas of activity:
1. Antidepressant Activity
Research indicates that compounds containing piperazine derivatives exhibit significant antidepressant effects. The mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. In animal models, this compound has shown promising results in reducing depressive-like behaviors .
2. Antitumor Activity
The antitumor potential of this compound has been evaluated in vitro against several cancer cell lines. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Notably, it has shown effectiveness against breast and prostate cancer cell lines .
3. Antioxidant Properties
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. Results indicate a substantial ability to scavenge free radicals, which suggests potential applications in preventing oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Serotonin Receptor Modulation : The piperazine ring is known to interact with serotonin receptors, which may explain its antidepressant effects.
- Cell Cycle Regulation : The compound appears to influence key regulatory proteins involved in cell cycle control, promoting apoptosis in malignant cells.
- Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons, neutralizing free radicals effectively.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. A study highlighted that structural modifications in related piperazine compounds significantly influence their efficacy against cancer cell lines. The presence of the piperazine moiety allows for interaction with various cellular receptors involved in tumor growth regulation.
Case Study:
In vitro assays demonstrated that compounds similar to 1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one showed selective inhibition against epidermal growth factor receptor (EGFR) pathways, suggesting potential use in targeted cancer therapies .
Neurological Effects
The compound's structure suggests potential neuropharmacological effects. Piperazine derivatives are often studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Study:
A comparative analysis of piperazine derivatives indicated that modifications at the N-4 position could enhance analgesic efficacy, with some compounds demonstrating significant activity in pain models . This suggests a dual role in both analgesic and neuroactive applications.
The biological activity of this compound has been explored across various contexts:
- Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit key enzymes involved in pain signaling and cancer progression.
- Receptor Modulation : The compound may interact with multiple receptors, influencing both analgesic and neuroactive effects.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of EGFR pathways | |
| Analgesic | Modulation of serotonin and dopamine receptors | |
| Neuropharmacological | Interaction with pain signaling pathways |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications
Key analogs differ in substituents on the piperazine ring or the aryl-propanone backbone:
Key Trends :
- Lipophilicity : The 5-chloro-2-methylphenyl group in the target compound increases logP (estimated ~4.1) compared to 4-ethylphenyl (logP 4.05) but is less lipophilic than 3-trifluoromethylphenyl analogs (logP >4.5) .
- Hydrogen Bonding : The 2-hydroxypropoxy chain enhances solubility, similar to KA-232’s hydrophilic modifications .
Physicochemical Properties
The target compound balances moderate lipophilicity with sufficient polarity for blood-brain barrier penetration, a critical feature for CNS-targeted drugs .
Receptor Binding
- The piperazine moiety binds serotonin (5-HT₁A) and dopamine (D₂) receptors, with substituent-dependent selectivity :
- KA-232 : Demonstrated antiseizure activity in vivo (ED₅₀: 15 mg/kg), attributed to improved solubility and CNS bioavailability .
Antimicrobial and Anticancer Potential
Data Table: Key Analogs and Properties
*logP reduced due to hydrophilic salt formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
